molecular formula C19H24N2O7 B11073873 Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate

Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate

Cat. No.: B11073873
M. Wt: 392.4 g/mol
InChI Key: QBYMUWGUEYLYLA-UHFFFAOYSA-N
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Description

DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its diazaspirodecadiene core, which is functionalized with acetoxy and methylene malonate groups. The presence of these functional groups imparts significant reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This binding is often facilitated by the spirocyclic core, which provides a rigid and specific binding conformation.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE lies in its specific spirocyclic structure and functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C19H24N2O7

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl 2-[(1-acetyloxy-8-methyl-4-oxo-2,3-diazaspiro[4.5]deca-1,7-dien-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H24N2O7/c1-5-26-15(23)14(16(24)27-6-2)11-21-18(25)19(9-7-12(3)8-10-19)17(20-21)28-13(4)22/h7,11H,5-6,8-10H2,1-4H3

InChI Key

QBYMUWGUEYLYLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN1C(=O)C2(CCC(=CC2)C)C(=N1)OC(=O)C)C(=O)OCC

Origin of Product

United States

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